REACTION_CXSMILES
|
O[CH:2]1[C:6]2=[CH:7][CH:8]=[CH:9][C:10]3([CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]3)[CH:5]2[CH:4](O)O1.[NH3:24].[CH3:25]O>>[N:13]1([C:16]([O:18][C:19]([CH3:21])([CH3:22])[CH3:20])=[O:17])[CH2:14][CH2:15][C:10]2([C:5]3[C:6](=[CH:7][CH:8]=[CH:25][CH:4]=3)[CH2:2][NH:24][CH2:9]2)[CH2:11][CH2:12]1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove ammonia
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in methanol (3 mL)
|
Type
|
ADDITION
|
Details
|
sodium cyanoborohydride (50 mg, excess) was added
|
Type
|
CUSTOM
|
Details
|
Evaporation and purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC2(CC1)CNCC1=CC=CC=C12)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |